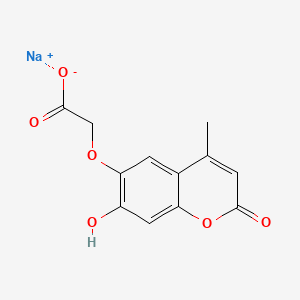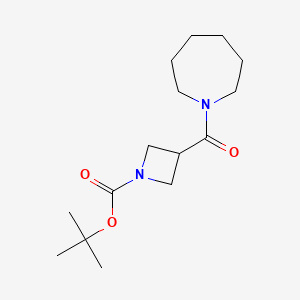
Metesculetol sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Metesculetol sodium, also known as permethol, is a derivative of vitamin P. It is known for its ability to increase capillary resistance and reduce membrane permeability. This compound is commonly used in oral care products to help stop gum bleeding, relieve inflammation, and nourish gum tissues .
Preparation Methods
The synthesis of metesculetol sodium involves several steps. The primary synthetic route includes the reaction of 6-hydroxy-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with sodium hydroxide to form the sodium salt. The reaction conditions typically involve heating the reactants in an aqueous solution . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Metesculetol sodium undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Metesculetol sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on cellular processes and membrane permeability.
Medicine: It is used in oral care products to treat gum diseases and inflammation.
Industry: This compound is used in the formulation of various pharmaceutical and cosmetic products .
Mechanism of Action
The mechanism of action of metesculetol sodium involves its interaction with cellular membranes. By increasing capillary resistance and reducing membrane permeability, it helps to stabilize blood vessels and reduce inflammation. The molecular targets and pathways involved include the modulation of membrane proteins and enzymes that regulate vascular permeability .
Comparison with Similar Compounds
Metesculetol sodium can be compared with other similar compounds such as:
Esculetin: Another derivative of vitamin P, known for its antioxidant properties.
Coumarin: A compound with similar chemical structure but different biological activities.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
The uniqueness of this compound lies in its specific application in oral care and its ability to modulate capillary resistance and membrane permeability .
Properties
CAS No. |
53285-61-3 |
|---|---|
Molecular Formula |
C12H9NaO6 |
Molecular Weight |
272.19 g/mol |
IUPAC Name |
sodium;2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetate |
InChI |
InChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1 |
InChI Key |
UTRDATDGJKWVBG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)[O-])O.[Na+] |
Related CAS |
52814-39-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(4,6-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]alanine](/img/structure/B15126855.png)


![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[4-hydroxy-3-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]oxolan-2-one](/img/structure/B15126876.png)


![(4aR,7aS)-1-[(pyridin-4-yl)methyl]-octahydro-6lambda-thieno[3,4-b]pyrazine-6,6-dione](/img/structure/B15126901.png)

![4-Hydroxy-3,5,5-trimethyl-4-[3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]cyclohex-2-en-1-one](/img/structure/B15126907.png)
![2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15126910.png)

![6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate](/img/structure/B15126922.png)
